molecular formula C9H17NO B13020942 N-Methyl-5-oxaspiro[3.5]nonan-8-amine

N-Methyl-5-oxaspiro[3.5]nonan-8-amine

Cat. No.: B13020942
M. Wt: 155.24 g/mol
InChI Key: JVYRKVDZHSDIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5-oxaspiro[3.5]nonan-8-amine is a spirocyclic chemical building block of high interest in medicinal chemistry and pharmaceutical research. The compound features a unique spiro[3.5]nonane scaffold incorporating both an oxygen-containing ether ring and a secondary amine functionality, making it a valuable intermediate for the synthesis of more complex molecules . While a precise CAS number for the specific N-methylated amine is not confirmed in the search results, the core 5-oxaspiro[3.5]nonane structure is well-established, with related compounds such as 5-oxaspiro[3.5]nonan-8-amine (CAS 73825-73-7, 1309434-30-7) and the ketone precursor 5-oxaspiro[3.5]nonan-8-one (CAS 1367945-40-1) being commercially available for research purposes. The primary research value of this compound lies in its use as a versatile synthetic intermediate. Its molecular structure, particularly the spirocyclic framework and the N-methyl-amine group, is commonly exploited in drug discovery to modulate the physicochemical properties of lead compounds, including their three-dimensional geometry, solubility, and metabolic stability . Researchers utilize this scaffold to create conformational constraints in molecular design. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-methyl-5-oxaspiro[3.5]nonan-8-amine

InChI

InChI=1S/C9H17NO/c1-10-8-3-6-11-9(7-8)4-2-5-9/h8,10H,2-7H2,1H3

InChI Key

JVYRKVDZHSDIPT-UHFFFAOYSA-N

Canonical SMILES

CNC1CCOC2(C1)CCC2

Origin of Product

United States

Synthetic Methodologies for N Methyl 5 Oxaspiro 3.5 Nonan 8 Amine and Its Core Scaffold

General Strategies for Spirocyclic Amine Synthesis

The construction of the spirocyclic amine motif can be achieved through a variety of sophisticated chemical reactions. These strategies often involve the formation of the key spirocyclic junction through cyclization events.

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems in a convergent manner. researchgate.net In particular, 1,3-dipolar cycloadditions provide an efficient route to five-membered heterocyclic rings. rsc.org This strategy can be applied to the synthesis of spirocycles by reacting a dipole with a dipolarophile where one of the components is already part of a ring. For instance, the reaction of nitrones, generated from the condensation of ketones with hydroxylamine, can undergo intramolecular 1,3-dipolar cycloaddition to yield tricyclic isoxazolidines, which are precursors to spirocyclic amines. figshare.com Similarly, azomethine ylides can be employed in [3+2] cycloaddition reactions to construct spiro-pyrrolidine frameworks. researchgate.net The choice of dipole and dipolarophile allows for the creation of a diverse range of spirocyclic scaffolds suitable for fragment-based drug discovery. researchgate.net

Cycloaddition Strategy Reactants Resulting Spiro-Heterocycle Reference
1,3-Dipolar CycloadditionNitrone (from cyclic ketone) + AlkeneIsoxazolidine (precursor to amino alcohol) figshare.com
[3+2] CycloadditionAzomethine Ylide + AlkenePyrrolidine researchgate.net
[3+2] CycloadditionNitrile Oxide + AlkeneIsoxazole researchgate.net
Palladium-Catalyzed [3+2] CycloadditionVinyl Methylene (B1212753) Cyclic Carbonate + Pyrrolidinone researchgate.netresearchgate.net-Spirolactam rsc.org

Reductive cyclization offers another pathway to spirocyclic heterocycles. One notable method involves the reductive lithiation and subsequent cyclization of N-Boc α-amino nitriles, which can be highly stereoselective. nih.gov In this process, the stereochemical outcome is determined during the cyclization step, where both retention and inversion pathways are possible. nih.gov Another approach is the nickel-catalyzed reductive cross-coupling of nitriles with amines, which has been used to synthesize spirocyclic drugs like buspirone. nih.gov

A highly effective and operationally simple method for the one-step synthesis of saturated spirocyclic N-heterocycles involves the use of Stannyl Amine Protocol (SnAP) reagents. nih.govacs.org This approach combines cyclic ketones with SnAP reagents to directly afford N-unprotected spirocyclic amines, which are valuable scaffolds in drug development. nih.govethz.ch The reaction proceeds through the formation of an intermediate ketimine, which then undergoes cyclization. acs.orgethz.ch Optimization of reaction conditions, such as the choice of solvent and the use of a copper catalyst (e.g., Cu(OTf)₂), is crucial for achieving high yields. acs.orgethz.ch This method has a broad substrate scope, tolerating various functional groups and ketone ring sizes. orgsyn.orgorgsyn.org

Ketone SnAP Reagent Product Yield Reference
N-Cbz-azetidin-3-one3-Me-M (Morpholine precursor)Spiro[azetidine-3,2'-morpholine]69% acs.org
CyclohexanoneThiomorpholine precursorSpiro[cyclohexane-1,2'-thiomorpholine](Not specified) orgsyn.org
Acyclic TrifluoromethylketonesMorpholine/Piperazine precursorsα-CF₃ Morpholines and Piperazines(Not specified) nih.govacs.org

Palladium catalysis provides a versatile platform for constructing complex molecular architectures, including spirocycles. nih.gov Domino or cascade reactions initiated by palladium catalysts can efficiently assemble multiple rings in a single operation. For example, a domino Heck cyclization followed by an intramolecular direct C-H functionalization has been used to synthesize spirodihydroquinolin-2-ones. nih.gov Another strategy involves a sequential Narasaka–Heck cyclization, C–H activation, and [4+2] annulation to produce spirocyclic pyrrolines with high regioselectivity. nih.gov These methods often proceed through the formation of a key spiro-palladacycle intermediate. nih.gov

For the specific synthesis of oxa-spirocycles, iodocyclization of alkenyl alcohols stands out as a key and general synthetic strategy. researchgate.netnih.govrsc.org This method has been used to prepare over 150 different oxa-spirocyclic compounds. researchgate.netrsc.org The reaction typically involves treating an alkenyl alcohol with iodine (I₂) and a base, such as sodium bicarbonate (NaHCO₃), in a solvent like acetonitrile (B52724) (CH₃CN). nih.govrsc.org This process is not only efficient but also provides an iodide functional group in the product, which can be readily converted into other functionalities, including amines. rsc.org The transformation of the iodide to an amine can be achieved via a two-step sequence involving reaction with sodium azide (B81097) followed by reduction. rsc.org This makes iodocyclization a particularly relevant approach for accessing the core structure of N-Methyl-5-oxaspiro[3.5]nonan-8-amine.

Synthesis of the 5-Oxaspiro[3.5]nonane Core and its Precursors

The synthesis of the specific 5-oxaspiro[3.5]nonane core, which combines an oxetane (B1205548) ring and a piperidine (B6355638) ring, requires a targeted approach. While a direct, documented synthesis for this compound was not found in the reviewed literature, its construction can be envisioned by applying the general principles outlined above.

A plausible synthetic route would leverage the iodocyclization methodology, which is well-established for creating oxa-spirocycles. nih.govrsc.org The key precursor for such a synthesis would be an alkenyl alcohol containing a pre-formed piperidine ring. The intramolecular cyclization of this precursor would forge the oxetane ring and establish the spiro-center.

Alternatively, a convergent approach could be employed, building the spirocycle from separate oxetane and piperidine precursors. A synthetic method for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, has been disclosed, which provides a blueprint for this type of strategy. google.com This synthesis starts with 3-((benzylamino)methyl)oxetan-3-ol, which is first reacted with chloroacetyl chloride. google.com The resulting intermediate then undergoes an intramolecular cyclization under basic conditions to form the spirocyclic core. google.com A similar strategy could be adapted for the 5-oxaspiro[3.5]nonane skeleton.

Once the core 5-oxaspiro[3.5]nonan-8-amine is synthesized, the final N-methylation step to yield the target compound is a standard and well-precedented transformation in organic synthesis, typically achieved using reagents such as formaldehyde (B43269) and a reducing agent (Eschweiler-Clarke reaction) or an alkylating agent like methyl iodide.

Preparation of Key 5-Oxaspiro[3.5]nonan-8-amine Intermediates

The creation of the parent amine, 5-oxaspiro[3.5]nonan-8-amine, is a critical step. Synthetic routes often begin with pre-formed cyclic structures that are later joined. A plausible strategy involves starting with a substituted oxetane, such as 3-((benzylamino)methyl)oxetan-3-ol. google.com This intermediate can react with chloroacetyl chloride, followed by an intramolecular cyclization and subsequent reduction to form a related azaspirocyclic system. google.com While this specific example leads to a 2,5-dioxa-8-azaspiro[3.5]nonane, the underlying principles of building a second ring onto a functionalized oxetane are applicable. google.com

Another approach involves the modification of existing spirocyclic ketones. For instance, the synthesis of spiro alcohols can be achieved by reacting a ketone with an organometallic reagent like 3-butenylmagnesium bromide in the presence of cerium(III) chloride. nih.gov Subsequent transformations of the resulting alcohol and the butenyl group can lead to the desired amine functionality on the six-membered ring.

The table below summarizes key transformations for assembling spirocyclic amine intermediates.

Starting Material ClassKey TransformationResulting IntermediateReference(s)
Functionalized OxetanesAcylation and Intramolecular CyclizationAzaspiro[3.5]nonane derivative google.com
Spirocyclic KetonesGrignard Reaction with Alkenyl HalideSpiro alcohol with pendant alkene nih.gov
Cyclic α-Amino AcidsDieckmann CondensationSpirocyclic β-keto esters enamine.net

Functional Group Transformations for Scaffold Elaboration

Once the basic 5-oxaspiro[3.5]nonane scaffold is assembled, various functional group interconversions are necessary to introduce the amine at the C-8 position and perform other modifications. For example, if a spirocyclic alcohol is synthesized, it can be oxidized to the corresponding ketone. nih.gov This ketone can then be converted to an amine via reductive amination. wikipedia.orgorganic-chemistry.org

Ring-rearrangement metathesis (RRM) offers another powerful tool for scaffold elaboration, particularly for complex spirocyclic systems containing cyclobutane (B1203170) rings. Furthermore, the functionalization of spirocyclic cyclobutenes through catalytic arylboration allows for the introduction of diverse substituents, demonstrating the potential for creating a library of analogs. nih.gov This method can be used to install functional handles that can later be converted into an amine group.

Spiro-Methylenecyclobutane Formation Approaches

The formation of a methylenecyclobutane (B73084) moiety is a key strategy in the synthesis of various cyclobutane-containing spirocycles. researchgate.net These exocyclic double bonds serve as versatile handles for further functionalization. One prominent method involves the reaction of cyclobutanones with nucleophilic carbon reagents, such as Wittig reagents or organometallics. researchgate.net

More advanced catalytic methods have also been developed. A general strategy for synthesizing spiromethylenecyclobutanes involves a copper-catalyzed borylative cyclization of aliphatic alkynes. rsc.org This approach allows for the installation of various functionalities with high chemo-, stereo-, and regioselectivity. rsc.org Another classical approach is the [2+2] cycloaddition of allenes with alkenes, such as the reaction between allene (B1206475) and acrylonitrile (B1666552) to produce methylenecyclobutane carbonitrile. researchgate.netgoogle.com

Photocyclization Methods for Oxaspiro[3.5]nonane Derivatives

Photocyclization reactions provide an elegant and direct route to the oxetane ring of the 5-oxaspiro[3.5]nonane system. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is arguably the most attractive method as it constructs the four-membered ether ring in a single step. bohrium.comrsc.orgnih.gov

Specifically, the reaction of a cyclic ketone, such as cyclohexanone, with an alkene under UV irradiation can yield the desired spirocyclic oxetane. rsc.orgrsc.orgbohrium.com The reaction mechanism typically involves the photoexcitation of the ketone to its triplet state, which then adds to the alkene to form a 1,4-biradical intermediate that cyclizes to the oxetane. nih.gov To improve yields and suppress side reactions like alkene dimerization, additives such as p-xylene (B151628) can be employed. rsc.orgbohrium.com This methodology has been used to generate numerous novel spirocyclic oxetanes that serve as versatile intermediates for further chemical elaboration. rsc.orgbohrium.com

Direct Synthesis and Derivatization of this compound

With the core scaffold in hand, the final steps involve the introduction and methylation of the amine functionality.

N-Methylation Strategies for Spirocyclic Amines

The conversion of the primary or secondary amine of a 5-oxaspiro[3.5]nonan-8-amine intermediate to the final N-methyl derivative is a common and crucial transformation. Reductive amination (also known as reductive alkylation) is a highly effective and widely used method. wikipedia.orgmasterorganicchemistry.com This process involves reacting the amine with an aldehyde (formaldehyde in this case) to form an intermediate imine or iminium ion, which is then reduced in situ to the methylated amine. masterorganicchemistry.comsigmaaldrich.com

A variety of reducing agents can be used, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. organic-chemistry.orgmasterorganicchemistry.com Other C1 sources and catalyst systems, such as CO₂/H₂ with a Pd/CuZrOx catalyst, also provide efficient pathways for N-methylation under mild conditions. rsc.org

The table below outlines common reagents for N-methylation via reductive amination.

C1 SourceReducing AgentKey FeaturesReference(s)
FormaldehydeSodium Cyanoborohydride (NaBH₃CN)Selective for imines/iminium ions. masterorganicchemistry.com
FormaldehydeSodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, and avoids cyanide waste. organic-chemistry.org
FormaldehydeSodium Borohydride (NaBH₄)More reactive; may require stepwise procedure. organic-chemistry.org
Carbon Dioxide (CO₂)Dihydrogen (H₂) with catalystUtilizes a renewable C1 source. rsc.org

Multicomponent Direct Assembly Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient strategy for building molecular complexity. acs.orgacs.org For the synthesis of spirocyclic amines, visible-light-driven photocatalysis has enabled novel multicomponent assemblies. For example, β-spirocyclic pyrrolidines have been constructed from N-allylsulfonamides, a halogenating agent, and an exocyclic olefin using an iridium photocatalyst. acs.org This radical-based approach facilitates the direct assembly of the N-heterospirocycle in a single step. acs.org While a direct MCR for this compound has not been explicitly reported, these advanced strategies highlight the potential for developing highly convergent and atom-economical routes to this and related spirocyclic scaffolds.

Chemo- and Stereoselective Syntheses of Derivatives

The construction of functionalized spirocycles often requires methodologies that can selectively introduce chemical groups and control spatial orientation. While specific methods for this compound are not extensively documented in publicly available literature, several powerful stereoselective strategies have been developed for analogous spirocyclic systems. These methods provide a foundation for potential synthetic routes to derivatives of the target compound.

Key strategies in the stereoselective synthesis of spirocycles include catalytic asymmetric reactions that can set the stereochemistry of the spirocenter. For instance, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is a significant objective in organic and medicinal chemistry. rsc.org Saturated spirocycles offer a dense and rigid scaffold, which is advantageous for appending multiple substituents in defined vectors, moving beyond "flat" aromatic compounds. rsc.org

One notable approach involves the rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes to generate azaspiro[n.2]alkanes. acs.org This method has shown high diastereoselectivity and enantioselectivity, offering a pathway to chiral spirocyclopropanes, which are increasingly prevalent in drug discovery. acs.org Another sophisticated technique is the use of relay catalysis, such as a gold/palladium-catalyzed tandem cyclization of enynamides with vinyl benzoxazinanones, to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with high diastereoselectivity. researchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For spirocyclic ethers, copper-catalyzed enantioselective alkene carboetherification represents a potent method. nih.gov This reaction constructs 5,5-, 5,6-, and 6,6-spirocyclic products containing fully substituted chiral carbon centers with high enantiomeric excess (up to 99%). nih.gov The process involves the formation of two rings from acyclic alkenol substrates, providing a powerful route to chiral spirocyclic ethers. nih.gov

Adapting such a strategy to the 5-oxaspiro[3.5]nonane scaffold would likely involve an appropriately designed alkenol precursor that, upon cyclization, generates the desired spirocyclic system. The choice of a chiral ligand for the copper catalyst would be critical in directing the stereochemical outcome of the spirocenter.

Another relevant enantioselective method is the dirhodium tetracarboxylate-catalyzed cyclopropanation. While demonstrated for azaspiro[n.2]alkanes, the principle could be extended to oxaspiro compounds. acs.org For example, the reaction of a 3-methylenetetrahydropyran with a diazoacetate in the presence of a chiral rhodium catalyst could potentially form the spiro[3.5]nonane skeleton with high enantioselectivity. acs.org The challenge in this substrate lies in the catalyst's ability to differentiate between the sterically similar methylene and oxygen groups adjacent to the olefin. acs.org

Below is a conceptual table illustrating the potential application of catalytic enantioselective methods to form a chiral 5-oxaspiro[3.5]nonane core.

Catalytic SystemSubstrate TypePotential ProductReported ee (Analogous Systems)
Copper-Phos LigandCyclohexanol with pendant alkeneChiral 5-oxaspiro[3.5]nonane derivativeup to 99%
Dirhodium-Chiral Carboxylate3-Methylene-tetrahydropyranChiral oxaspiro[3.3]heptane derivative98%

This table is illustrative and based on methodologies for analogous systems.

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to selectively form one diastereomer over others. For spiroindolines, a palladium(0)-catalyzed intramolecular Mizoroki-Heck annulation has been used to synthesize a series of N-methylspiroindolines with excellent diastereoselectivity (>98%). rsc.org This reaction proceeds from cyclopentenyl-tethered 2-bromo-N-methylanilines to form the spirocyclic system. rsc.org A similar intramolecular cyclization strategy could be envisioned for the 5-oxaspiro[3.5]nonane system, where a tethered reactive group on the cyclohexane (B81311) ring could cyclize onto a pre-existing oxetane.

Relay catalysis has also proven effective for diastereoselective synthesis. A gold and palladium relay catalytic tandem cyclization has been used to create dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net This method efficiently builds the spiro[4.5]decane skeleton with diastereoselectivities ranging from 6:1 to over 20:1 dr. researchgate.net

The following table summarizes key findings from a diastereoselective synthesis of N-methylspiroindolines, which serves as a model for the type of control achievable in spirocycle synthesis. rsc.org

SubstrateCatalystSolventYieldDiastereoselectivity
Cyclopentenyl-tethered 2-bromo-N-methylanilinePd(t-Bu3P)2DMF83%>98%
Various substituted N-methylallylanilinesPd(t-Bu3P)2DMF59-81%>98%

Data from a study on the diastereoselective synthesis of N-methylspiroindolines. rsc.org

Applying these principles to this compound would require a substrate with pre-existing stereocenters or a cyclization reaction that is highly directed by substrate geometry or catalyst control to selectively form the desired diastereomer of the substituted spirocycle.

Advanced Spectroscopic and Computational Characterization in Research of N Methyl 5 Oxaspiro 3.5 Nonan 8 Amine

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular architecture of novel compounds. For N-Methyl-5-oxaspiro[3.5]nonan-8-amine, a combination of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary methods for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in elucidating the connectivity and chemical environment of atoms within a molecule. While specific experimental data for this compound is not publicly available, a hypothetical analysis based on known chemical shifts for similar structural motifs can be constructed.

In a ¹H NMR spectrum, the methyl group protons on the nitrogen would likely appear as a singlet around 2.4 ppm. The protons on the carbon adjacent to the nitrogen would be expected in the 2.5-3.0 ppm range. The protons of the cyclohexane (B81311) ring would present as a complex multiplet, and the protons on the oxetane (B1205548) ring adjacent to the oxygen would be shifted downfield.

In the ¹³C NMR spectrum, the carbon of the methyl group would resonate at approximately 35-45 ppm. The carbon atom at the spirocenter would have a characteristic shift, and the carbons bonded to the oxygen and nitrogen atoms would also show distinct chemical shifts due to the electronegativity of these heteroatoms.

A hypothetical table of predicted NMR shifts is presented below:

Atom Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
N-CH₃~2.4 (s, 3H)~35-45
CH-N~2.5-3.0 (m, 1H)~55-65
CH₂ (cyclohexane)~1.5-1.9 (m)~25-40
CH₂ (oxetane, adjacent to O)~4.0-4.5 (m)~70-80
Spiro-C-~75-85

Note: This is a hypothetical representation. Actual chemical shifts can vary based on solvent and other experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be used to determine its molecular weight and assess its purity. The expected molecular weight of this compound (C₉H₁₇NO) is approximately 155.24 g/mol . nih.gov In an LC-MS experiment, the compound would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 156.14. Predicted collision cross-section values can also be calculated for different adducts. uni.lu

Theoretical and Computational Studies of this compound and Analogs

Computational chemistry provides profound insights into the behavior of molecules, complementing experimental data. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.iryoutube.com For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to predict its optimized geometry, vibrational frequencies, and electronic properties. researchgate.netscispace.comscirp.org Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (which relates to chemical reactivity and stability), and the electrostatic potential map, which can indicate sites susceptible to electrophilic and nucleophilic attack. researchgate.net

A hypothetical data table summarizing DFT-calculated properties is shown below:

Property Hypothetical Calculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment~2.5 D

Conformational Analysis and Molecular Dynamics Simulations

The spirocyclic nature of this compound gives rise to distinct conformational possibilities. enamine.netnih.gov Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional shape of the molecule and how it might interact with biological targets. acs.orgresearchgate.net Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the relative energies of different conformers. mdpi.com These studies are vital for understanding how the molecule might bind to a receptor, as the bioactive conformation may not be the lowest energy conformation in solution.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate upon isotopic substitution. wikipedia.org For reactions involving this compound, such as N-demethylation or oxidation at the carbon alpha to the nitrogen, measuring the KIE can provide information about the transition state of the rate-determining step. nih.govnih.gov For instance, a significant primary deuterium (B1214612) KIE (kH/kD > 2) upon replacing the hydrogens on the N-methyl group with deuterium would suggest that C-H bond cleavage is involved in the rate-determining step of an oxidation reaction. princeton.edu The study of nitrogen isotope effects (¹⁴N/¹⁵N) could also offer insights into the nature of the nitrogen's involvement in a reaction. acs.org

Stereoelectronic Factors in Reaction Mechanisms

Stereoelectronic effects are orbital interactions that dictate the preferred geometry and reactivity of a molecule. wikipedia.orgbaranlab.org In this compound, the orientation of the lone pair on the nitrogen atom and the adjacent sigma bonds of the cyclohexane ring will influence its reactivity. acs.org For example, the approach of an electrophile to the nitrogen will be governed by the steric accessibility and the alignment of the interacting orbitals. researchgate.net The stereochemistry of reactions at the chiral centers of the molecule will also be heavily influenced by stereoelectronic factors, dictating whether a reagent attacks from the axial or equatorial face of the ring system. youtube.com

Structure Activity Relationship Sar and Ligand Design Principles Involving N Methyl 5 Oxaspiro 3.5 Nonan 8 Amine Scaffold

Modulating Biological Activity and Selectivity through Substituent Variations

Spirocycles, by their very nature, introduce a degree of conformational rigidity into a molecule. nih.gov This is a desirable trait in drug design as it can lead to a more defined orientation of key functional groups, which in turn can enhance binding affinity and selectivity for a specific biological target. The 5-oxaspiro[3.5]nonane moiety, with its fused four- and six-membered rings, locks the substituents in a more fixed spatial arrangement compared to more flexible acyclic or monocyclic analogs. This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to a more potent biological response. The presence of the spirocyclic scaffold can also improve metabolic stability by shielding certain parts of the molecule from enzymatic degradation. enamine.net

While specific SAR data for N-Methyl-5-oxaspiro[3.5]nonan-8-amine is not extensively available in public literature, general principles of medicinal chemistry suggest that modifications at the spirocenter and the amine nitrogen would be critical for modulating activity.

Spirocenter: The spirocyclic carbon atom and its immediate neighbors offer points for substitution. Introducing small alkyl or polar groups could influence the molecule's interaction with the target's binding pocket. For instance, in other spirocyclic systems, even a single methyl group can significantly impact potency and selectivity. acs.org

Amine Nitrogen: The secondary amine in this compound is a key feature, likely involved in crucial hydrogen bonding interactions with the target receptor. The N-methyl group itself is a critical determinant of activity. Varying the size and nature of the substituent on the nitrogen can have profound effects:

N-Alkylation: Increasing the alkyl chain length or introducing branching could probe the size and shape of the binding pocket. However, this may also impact selectivity against other receptors. In a series of spiro[ nih.govbenzopyran-1,1′-cyclohexan]-3′-amines, methylation of a secondary amine led to a slight decrease in σ1 receptor affinity. rsc.org

N-Arylation/Heteroarylation: Introducing aromatic or heteroaromatic rings could lead to additional π-π stacking or other favorable interactions within the receptor, potentially increasing affinity.

A hypothetical exploration of substituents at these positions is presented in the table below, based on general medicinal chemistry principles.

Position of Substitution Substituent Predicted Impact on Activity/Selectivity
Amine NitrogenLarger alkyl groups (e.g., ethyl, propyl)May increase or decrease affinity depending on the size of the binding pocket. Could impact selectivity.
Amine NitrogenSmall polar groups (e.g., hydroxyethyl)Could introduce new hydrogen bonding opportunities, potentially enhancing affinity.
Spirocenter (e.g., position 8)Small alkyl groupsMay provide additional van der Waals interactions, potentially increasing affinity.
Spirocenter (e.g., position 8)FluorineCould modulate pKa and metabolic stability.

The oxygen atom in the 5-oxaspiro[3.5]nonane ring plays a significant role in the scaffold's properties. nih.gov As a heteroatom, it can:

Introduce Polarity: The oxygen atom increases the polarity of the molecule, which can improve aqueous solubility and potentially lead to favorable interactions with polar residues in the binding site.

Act as a Hydrogen Bond Acceptor: The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors on the target protein.

Modulate pKa: The electron-withdrawing effect of the oxetane (B1205548) oxygen can lower the pKa of the nearby amine, which can be a strategic advantage in drug design to fine-tune the ionization state of the molecule at physiological pH. nih.gov

Replacing the oxygen with other heteroatoms, such as sulfur or nitrogen, would be a logical step in a medicinal chemistry campaign to probe the electronic and steric requirements of the binding pocket.

Rational Design Strategies for this compound Derivatives

The development of novel ligands based on the this compound scaffold can be guided by rational design principles to optimize their therapeutic potential.

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be considered:

Replacement of the N-Methyl Group: The methyl group could be replaced with other small, non-polar groups or even a fluorine atom to explore the electronic and steric tolerances of the binding site. researchgate.net In some cases, replacement of a methyl group with a cyclopropyl (B3062369) group has been shown to improve metabolic stability while maintaining activity.

Replacement of the Oxetane Ring: The oxetane ring could be replaced with other four- or five-membered rings, such as cyclobutane (B1203170) or tetrahydrofuran, to alter the geometry and polarity of the scaffold. Spirocyclic azetidines are known bioisosteres for piperidines and morpholines. princeton.edu

Scaffold Hopping: A more drastic approach would be scaffold hopping, where the entire 5-oxaspiro[3.5]nonane core is replaced with a different spirocyclic system, such as a spiro[3.3]heptane, to explore new chemical space and potentially improve properties like metabolic stability. enamine.net

The table below outlines potential bioisosteric replacements and their rationale.

Original Moiety Bioisosteric Replacement Rationale for Replacement
N-MethylN-Ethyl, N-CyclopropylTo probe the size of the binding pocket and potentially improve metabolic stability.
Oxetane RingCyclobutane RingTo decrease polarity and alter the angle between the two rings.
Oxetane RingTetrahydrofuran RingTo introduce a different ring pucker and potentially new hydrogen bonding interactions.
Entire Scaffold2-Azaspiro[3.3]heptaneTo explore a different three-dimensional shape and vector orientation of substituents.

Optimizing the binding affinity and selectivity of ligands derived from the this compound scaffold is a key objective in drug discovery. Strategies to achieve this include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, SBDD can be employed to design ligands that fit precisely into the binding site and make optimal interactions. acs.org Docking studies could predict the binding mode of this compound derivatives and guide the selection of substituents to enhance affinity.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features required for biological activity and can be used to design new molecules with improved properties.

Controlling Lipophilicity: While increasing lipophilicity can sometimes lead to higher affinity, it can also result in poor solubility and non-specific binding. A careful balance must be maintained, and strategies such as monitoring the lipophilic ligand efficiency (LLE) can be employed. nih.gov

Targeting Selectivity Pockets: For targets that are part of a larger family of related proteins, such as G-protein coupled receptors (GPCRs), selectivity can be achieved by designing ligands that interact with non-conserved residues in a secondary binding pocket. nih.gov The rigid nature of the spirocyclic scaffold can be advantageous in positioning substituents to exploit these selectivity pockets.

By systematically applying these design principles, the this compound scaffold can be effectively utilized to develop novel and selective therapeutic agents. Further experimental studies are warranted to fully elucidate the specific SAR of this promising chemical entity.

Following a comprehensive search of available scientific literature, no specific information or research findings were found for the chemical compound "this compound" in the context of Structure-Activity Relationship (SAR), ligand design, binding modes, or receptor interactions. The requested detailed analysis, including data tables on its mechanistic insights, hydrogen bonding, and aromatic interactions, cannot be provided due to the absence of published research on this particular molecule.

Therefore, the generation of the requested article with the specified structure and content is not possible.

Biological and Preclinical Research Applications of N Methyl 5 Oxaspiro 3.5 Nonan 8 Amine Derivatives

N-Methyl-5-oxaspiro[3.5]nonan-8-amine as a Building Block in Complex Chemical Synthesis

The rigid, non-planar structure of the 5-oxaspiro[3.5]nonane core provides a distinct advantage in chemical synthesis, allowing for the precise spatial orientation of functional groups. This characteristic is highly sought after in the design of novel molecular entities with specific biological activities.

The synthesis of novel spirocyclic scaffolds is a key strategy for the exploration of new chemical space in drug discovery. researchgate.netgoogle.comresearchgate.netepo.org These scaffolds, characterized by a high sp³ carbon content, are essential for creating molecules with well-defined three-dimensional geometries. researchgate.netgoogle.comepo.orggoogle.com Research efforts have focused on developing families of spirocyclic building blocks that allow for incremental changes in the spatial arrangement of substituents, which in turn influences the molecule's biological properties. researchgate.netepo.org The synthesis of related structures, such as 7-methylene-2-oxaspiro[3.5]nonane, demonstrates the chemical tractability of the oxaspiro[3.5]nonane core and its utility in constructing more complex systems. acs.org General methods, including photocatalytic generation of N-centered radicals, have been developed to construct β-spirocyclic pyrrolidines, highlighting a sophisticated approach to creating such advanced scaffolds from simpler precursors. acs.org The incorporation of building blocks like this compound into these synthetic workflows enables the creation of diverse compound libraries intended for biological screening. epo.org

Investigation of this compound Analogs as Biochemical Probes

Biochemical probes are essential tools for studying biological pathways and target engagement. These molecules are often derived from active compounds by attaching a reporter group, such as a fluorescent label or a radioactive isotope. While the core oxaspiro[3.5]nonane structure is found in complex molecules developed for biological applications, its specific use in derivatives designed as biochemical probes is not widely documented in available literature. However, general patent literature describes the concept of attaching fluorescent labels to complex heterocyclic compounds to assess properties like cell permeability in assays. google.com For instance, a calcein-AM-based assay uses a non-fluorescent probe that becomes fluorescent only after entering a live cell, allowing for quantification. google.com Although a direct example involving this compound as a probe is not prominent, the chemical principles for its potential modification into such a tool are well-established.

Preclinical Pharmacological Investigations of Related Spirocyclic Compounds

Derivatives containing the oxaspiro[3.5]nonane motif have been investigated in the context of several important drug targets. These preclinical studies are crucial for establishing proof-of-concept and understanding the therapeutic potential of this class of compounds.

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator of signaling for proinflammatory cytokines such as IL-23, IL-12, and Type I interferons. acs.orggoogle.com As such, TYK2 is a compelling therapeutic target for various autoimmune and inflammatory diseases. acs.orggoogle.com A major advancement in this field has been the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved active (JH1) domain. google.com This strategy allows for high selectivity over other JAK family members, potentially avoiding side effects associated with less selective JAK inhibitors. google.com

Preclinical research has led to the discovery of multiple potent and selective TYK2 inhibitors, with some advancing to clinical trials. These research programs often explore a wide variety of chemical scaffolds, including those containing spirocyclic elements, to achieve desired potency and selectivity. In vivo studies in animal models are critical for evaluating the therapeutic potential of these compounds. For example, novel TYK2 inhibitors have demonstrated efficacy in a mouse model of psoriasis, where they reduced ear thickness, and in a model of anti-CD40-induced colitis. acs.org

Below is a table summarizing the preclinical findings for several selective TYK2 inhibitors.

CompoundTarget(s)AssayKey Findings
FZ007-119 TYK2 JH2 DomainHTRF Kinase Assay; Human PBMC AssayHigh potency (IC50 = 0.19 nM) and selectivity for TYK2 over JAK1/2/3 (IC50 >10 µM). google.com
ATMW-DC TYK2 JH2 DomainBiochemical Binding Assay; IL-12 induced STAT4 phosphorylationPotent activity (IC50 = 12 pM) with >350-fold selectivity over JAK1/2/3. google.com
Compound 30 TYK2 JH2 DomainSTAT3 Phosphorylation AssayShowed excellent inhibitory potency and was highly effective in IL-23-driven acanthosis and anti-CD40-induced colitis models in mice. acs.org

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene transcription. nih.gov The N-type calcium channel (CaV2.2) is predominantly located at nerve terminals and plays a significant role in pain signaling. nih.gov Consequently, the development of selective N-type calcium channel blockers is an important area of research for novel analgesics. Several small molecules that inhibit calcium channels are used in clinical practice, but there is a need for new drugs with improved selectivity and properties. nih.gov The design of such modulators often involves the use of complex molecular scaffolds to achieve high affinity and selectivity. While peptidic toxins like ω-conotoxin GVIA are potent N-type channel blockers, the focus of small-molecule drug discovery is on developing orally bioavailable compounds. nih.gov The rational design of novel modulators is an active field, though specific examples of compounds containing the this compound core as N-type calcium channel modulators are not prominently featured in the reviewed scientific literature.

Other Investigational Biological Targets

Similarly, an extensive search yielded no information on the exploration of this compound or its derivatives against other biological targets in a preclinical research setting. There are no available reports of this compound being screened against other G-protein coupled receptors (GPCRs), ion channels, enzymes, or other proteins of therapeutic interest. As a result, there is no data to present regarding its activity or potential applications in other areas of medicinal chemistry or drug discovery.

Future Directions and Emerging Research Avenues for N Methyl 5 Oxaspiro 3.5 Nonan 8 Amine

Development of Novel Synthetic Routes to Enhance Structural Diversity

The therapeutic potential of a core scaffold is unlocked by the ability to generate a wide array of derivatives. For N-Methyl-5-oxaspiro[3.5]nonan-8-amine, future synthetic efforts will focus on creating a library of analogues to explore structure-activity relationships (SAR) thoroughly.

Key Strategies:

Scaffold Derivatization: A primary approach involves modifying the existing this compound core. This can include N-alkylation or N-arylation of the secondary amine, substitution on the cyclohexane (B81311) ring, or even alteration of the oxetane (B1205548) ring.

De Novo Synthesis: Developing scalable synthetic strategies is crucial for producing a variety of spirocyclic building blocks. digitellinc.com Research into related spirocyclic prolines has demonstrated the feasibility of multi-gram scale syntheses from accessible precursors, a strategy that could be adapted for oxaspiro[3.5]nonanes. digitellinc.com

Analogue Synthesis for SAR: The synthesis of related spirocyclic compounds has shown that targeted modifications can lead to potent biological activity. For instance, in the development of 7-azaspiro[3.5]nonane derivatives, optimization of N-capping groups and aryl substituents led to a potent GPR119 agonist. nih.gov A similar strategy of systematic modification could be applied to the this compound scaffold to discover novel bioactive agents.

The goal is to create a diverse collection of compounds that vary in lipophilicity, polarity, and steric profile to probe interactions with a wide range of biological targets.

Advanced Computational Approaches for Predictive Modeling

As the library of this compound derivatives grows, computational modeling will be indispensable for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov These in silico methods use the chemical structure to forecast a molecule's biological and pharmacokinetic properties. nih.gov

Predictive modeling in drug discovery has become a powerful tool, with machine learning and deep learning models being used to predict everything from target interaction to toxicity. nih.govazorobotics.com For a specific scaffold like this compound, these models can be trained on data from structurally similar compounds to enhance their predictive power. The ultimate aim is not necessarily to replace experiments, but to guide experimental design and help research teams prioritize the most meaningful measurements to make. optibrium.com

Interactive Table: Advanced Computational Models for Predictive Analysis

Modeling Technique Predicted Property Relevance to this compound
Quantitative Structure-Activity Relationship (QSAR) Biological Activity, Potency Predicts how structural modifications to the scaffold will affect its interaction with a specific biological target. nih.gov
Molecular Docking Binding Affinity, Binding Mode Simulates how derivatives fit into the active site of a target protein, guiding the design of more potent ligands. nih.gov
Machine Learning (e.g., DeepSnap) ADME Properties (Absorption, Distribution, Metabolism, Excretion), Toxicity Forecasts pharmacokinetic profiles and potential toxicity (e.g., LD50), helping to identify candidates with better drug-like properties early on. nih.gov

| Pharmacophore Modeling | Essential Structural Features for Activity | Identifies the key 3D arrangement of functional groups required for biological activity, guiding the design of novel, potent molecules. nih.gov |

Exploration of New Biological Targets for Therapeutic Development

The structural motifs within this compound—specifically the spirocyclic core and the basic amine group—are present in ligands for various biological targets. This suggests that the compound and its derivatives could be explored for a range of therapeutic applications.

G-Protein Coupled Receptors (GPCRs): Derivatives of the closely related 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a target for type 2 diabetes. nih.gov This precedent suggests that the this compound scaffold could be similarly explored for activity at various GPCRs.

Sigma (σ) Receptors: Spirocyclic structures are well-known ligands for sigma receptors, which are implicated in neurological and psychiatric disorders. Research on other spirocyclic amines has shown that the distance between the amino group and hydrophobic regions is critical for high affinity, with tertiary methylamines showing potent σ1 receptor binding. nih.gov

Protein Kinases: A derivative of 5-oxaspiro[3.5]nonan has been investigated as a potential inhibitor of protein kinases such as mTOR, PI3K, and AKT, which are key targets in cancer therapy. smolecule.com This opens a significant avenue for developing this compound derivatives as potential anticancer agents. smolecule.com

Ion Channels and Transporters: The rigid structure of spirocycles is ideal for interacting with the well-defined binding pockets of ion channels and transporters, which are important targets for a wide array of diseases.

Interactive Table: Potential Biological Targets for Therapeutic Development

Biological Target Associated Disease/Condition Rationale for Investigation
GPR119 Type 2 Diabetes Structural similarity to known 7-azaspiro[3.5]nonane GPR119 agonists. nih.gov
Sigma (σ1) Receptor Neurological Disorders, Pain Spirocyclic amines are a known class of high-affinity sigma receptor ligands. nih.gov
Protein Kinases (e.g., mTOR, PI3K, AKT) Cancer, Inflammatory Diseases A related 5-oxaspiro[3.5]nonan-8-yl derivative showed potential as a kinase inhibitor. smolecule.com

| DNA Topoisomerases | Cancer | Spiro-acridines have shown activity as topoisomerase inhibitors, suggesting the spiro-scaffold is suitable for DNA-interacting agents. nih.gov |

Integration into Polypharmacology and Multi-Target Ligand Design

Treating complex diseases like cancer or neurodegenerative disorders often requires modulating multiple biological targets simultaneously. Polypharmacology is an emerging paradigm that focuses on designing single chemical entities, or multi-target-directed ligands (MTDLs), that can interact with several targets. springernature.com

The this compound scaffold is an excellent candidate for MTDL design. Its rigid, three-dimensional structure provides a stable platform from which different functional groups can be projected in precise vectors to engage with the binding sites of two or more distinct proteins.

Computational programs like LigBuilder 3 are being developed specifically for designing MTDLs. springernature.com Such a program could be used to combine fragments known to bind to different targets onto the oxaspiro[3.5]nonane core, creating a novel dual-action ligand. For example, one could envision a molecule that combines features for sigma receptor affinity with features for kinase inhibition, potentially offering a synergistic effect for treating certain types of cancer. The development of ligands that target both Topoisomerase I and II is another example of this approach being successfully applied. nih.gov This strategy represents a sophisticated and promising future direction for the application of the this compound scaffold in drug discovery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.